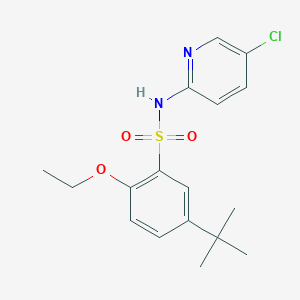![molecular formula C14H17N3O2 B15024316 (5E)-7-[(diethylamino)methyl]-5-(hydroxyimino)quinolin-8(5H)-one](/img/structure/B15024316.png)
(5E)-7-[(diethylamino)methyl]-5-(hydroxyimino)quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE is a complex organic compound with a unique structure that includes a quinoline core, a hydroxyimino group, and a diethylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the quinoline derivative with hydroxylamine hydrochloride under basic conditions.
Attachment of the Diethylamino Methyl Group: The final step involves the alkylation of the quinoline derivative with diethylamino methyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The diethylamino methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the hydroxyimino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Hydroxyquinoline: A derivative with a hydroxy group.
Aminoquinoline: A derivative with an amino group.
Uniqueness
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE is unique due to the presence of both the diethylamino methyl and hydroxyimino groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
7-(diethylaminomethyl)-5-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C14H17N3O2/c1-3-17(4-2)9-10-8-12(16-19)11-6-5-7-15-13(11)14(10)18/h5-8,18H,3-4,9H2,1-2H3 |
InChI Key |
QCPOSWFEGBKFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C2C=CC=NC2=C1O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B15024233.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024240.png)

![(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15024254.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclopentylpropanamide](/img/structure/B15024258.png)
![5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B15024260.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024263.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024269.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B15024276.png)
![6-Bromo-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15024279.png)
![(4Z)-4-[2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15024298.png)
![(3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15024307.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B15024313.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024330.png)
